

# Technical Monograph: 3-(3-Chlorophenyl)quinoline

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## Compound of Interest

Compound Name: 3-(3-Chlorophenyl)quinoline

Cat. No.: B11872183

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## Nomenclature, Synthesis, and Medicinal Chemistry Profile

### Executive Summary

**3-(3-Chlorophenyl)quinoline** (CAS: 57479-20-6) is a heteroaryl biaryl scaffold frequently utilized in medicinal chemistry as a pharmacophore for kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and antimalarial agents.[1] Unlike its 2-substituted counterparts, the 3-arylquinoline motif offers a distinct vector for pi-stacking interactions within protein binding pockets, often improving metabolic stability by blocking the oxidation-prone C3 position of the quinoline ring.[1]

### Structural Identity & IUPAC Nomenclature

The IUPAC name **3-(3-chlorophenyl)quinoline** is derived through a strict hierarchical application of nomenclature rules.

#### 2.1 Nomenclature Derivation Logic

- Principal Component (Parent Structure): The bicyclic heterocycle containing nitrogen is the priority structure.[1]

- Rule: Heterocycles containing nitrogen (quinoline) take precedence over carbocycles (benzene/phenyl ring).[1]
- Numbering: The quinoline ring is numbered starting from the nitrogen atom ( ) and proceeding around the rings to give substituents the lowest possible locants.
- Substituent Identification:
  - A phenyl group is attached at position 3 of the quinoline ring.[1][2][3]
  - A chlorine atom is attached to the phenyl ring.[1][2][4]
- Substituent Numbering (Phenyl Ring):
  - The point of attachment to the quinoline is position .[1]
  - The chlorine is at the meta position relative to the connection point.[1] Counting from to the chlorine yields position 3'.[1]
- Assembly:
  - Substituent name: (3-chlorophenyl)[1][4]
  - Position on parent: 3-[1][2]
  - Final Name: **3-(3-Chlorophenyl)quinoline**[1]

Property	Data
IUPAC Name	3-(3-Chlorophenyl)quinoline
CAS Registry Number	57479-20-6
Molecular Formula	C <sub>19</sub> H <sub>13</sub> ClN
Molecular Weight	239.70 g/mol
SMILES	<chem>Clc1cccc(c1)c2ccc3cccc3n2</chem>
Physical State	Solid (Pale yellow crystalline powder)

## Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust and widely cited method for synthesizing 3-arylquinolines is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.<sup>[1]</sup> This pathway is preferred over the Friedländer synthesis for 3-substituted derivatives due to higher regioselectivity and milder conditions.<sup>[1]</sup>

### 3.1 Reaction Mechanism & Workflow

The synthesis couples 3-bromoquinoline with 3-chlorophenylboronic acid.<sup>[1]</sup>

Reagents:

- Substrate A: 3-Bromoquinoline (1.0 equiv)<sup>[1]</sup>
- Substrate B: 3-Chlorophenylboronic acid (1.1 equiv)<sup>[1]</sup>
- Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (3-5 mol%) or Pd(dppf)Cl<sub>2</sub>
- Base: K<sub>2</sub>CO<sub>3</sub>

CO

(2.0 M aq) or Cs

CO

- Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water[5]

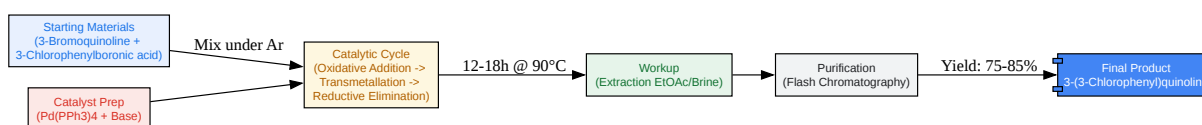
Protocol Steps:

- Degassing: Charge reaction vessel with solvents and degas with Argon for 15 minutes to prevent homocoupling or catalyst oxidation.
- Addition: Add 3-bromoquinoline, boronic acid, and base. Add the Pd catalyst last under positive Argon pressure.[1]
- Reflux: Heat the mixture to 90–100°C for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the bromide.[1]
- Workup: Cool to RT. Dilute with ethyl acetate, wash with brine, and dry over anhydrous Na

SO

- Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexane 10% EtOAc/Hexane.[1]

## 3.2 Synthetic Workflow Diagram



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Figure 1: Step-by-step workflow for the Suzuki-Miyaura synthesis of **3-(3-Chlorophenyl)quinoline**.

## Chemical Characterization

To validate the synthesis, the following spectroscopic signatures are diagnostic.

### 4.1 Proton NMR (

#### H NMR, 400 MHz, CDCl

)

The quinoline ring protons are distinct due to the nitrogen heteroatom.

- 9.15 (d, 1H, H-2): The proton between the nitrogen and the aryl ring is the most deshielded singlet/doublet.
- 8.35 (d, 1H, H-4): The proton at position 4 is also significantly deshielded.
- 8.15 (d, 1H, H-8): Peri-proton adjacent to nitrogen.[1]
- 7.30–7.70 (m, Aryl protons): The 3-chlorophenyl protons will appear as a multiplet.[1] Look for the distinct singlet-like signal of the proton at position 2' of the chlorophenyl ring (isolated between Cl and the quinoline bond).[1]

### 4.2 Mass Spectrometry (ESI-MS)

- [M+H]  
: Observed at 240.05 m/z.[1]
- Isotope Pattern: A characteristic 3:1 ratio for the M and M+2 peaks (240/242) confirms the presence of a single Chlorine atom.

## Therapeutic Significance & Applications

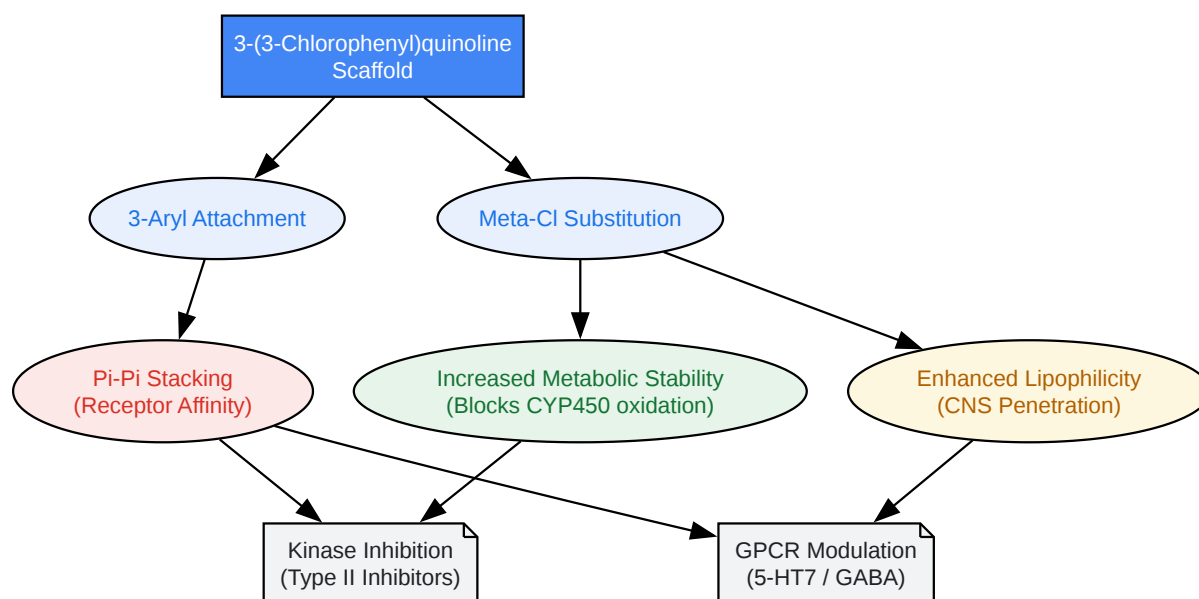
The **3-(3-chlorophenyl)quinoline** scaffold is a "privileged structure" in drug discovery, serving as a template for various biological targets.

## 5.1 Structure-Activity Relationship (SAR) Logic

The 3-position substitution is critical for directing the molecule into hydrophobic pockets of enzymes (e.g., kinases) or receptors (e.g., 5-HT, GABA).

- Lipophilicity: The 3-chloro substituent increases logP, enhancing membrane permeability and blood-brain barrier (BBB) penetration, crucial for CNS targets.[1]
- Metabolic Blockade: Substitution at the 3-position blocks metabolic oxidation (a common clearance pathway for quinoline), while the meta-chloro group on the phenyl ring blocks metabolic hydroxylation at the favored para position.[1]

## 5.2 Biological Pathway Interaction



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Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to biological outcomes. [1]

## References

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- Physical Data Verification: PubChem Compound Summary for CID 139368874 (Related Derivative Structure Analysis).

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